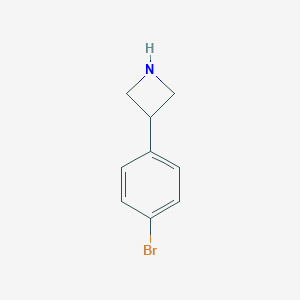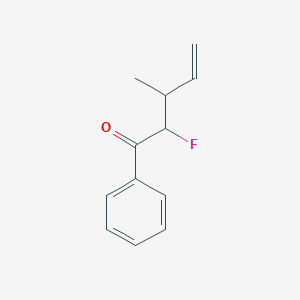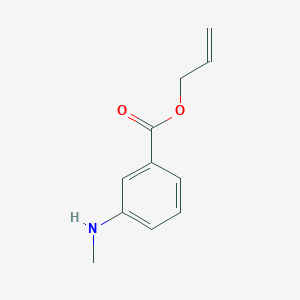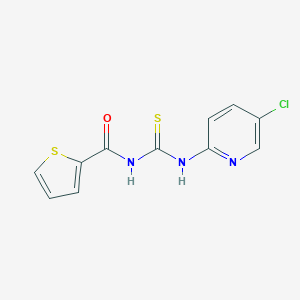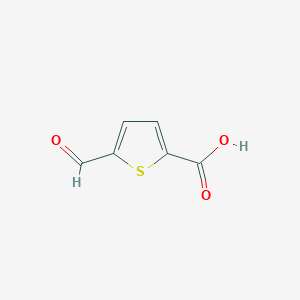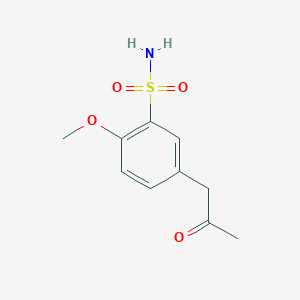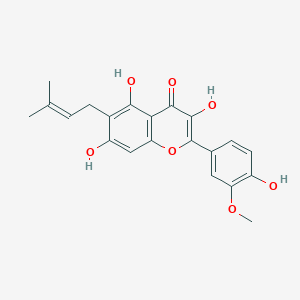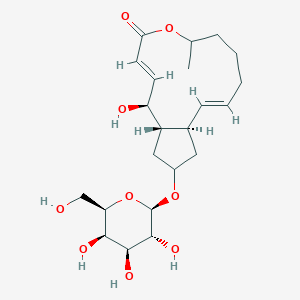
Triclabendazole sulfone
Overview
Description
Triclabendazole sulfone (TCBS) is a drug used in veterinary medicine, primarily for the treatment of parasites in livestock. It is a sulfone derivative of the broad-spectrum anthelmintic triclabendazole, and has been found to be effective against a variety of helminthic parasites. In addition to its use in veterinary medicine, TCBS has been studied for its potential use in treating human helminthic infections and has been found to be effective against a variety of parasites.
Scientific Research Applications
1. Excretion in Animals
Triclabendazole sulfone, a metabolite of triclabendazole, is studied for its excretion patterns in animals. Research on sheep treated with triclafascid, a form of triclabendazole, showed that this compound was not detected in tissues by the 21st day of the experiment, indicating a clear excretion pattern (Musaev et al., 2018).
2. Pharmacokinetics in Livestock
The pharmacokinetics of this compound in livestock is an important area of study. For instance, the development of a rapid LC-MS/MS method to determine ovine plasma levels of triclabendazole sulfoxide, a precursor to sulfone, aids in bioequivalence studies in sheep (Farczádi et al., 2021).
3. Drug-Drug Interaction Potential
Understanding the interaction potential of this compound with other drugs is crucial. A study highlighted its in vitro CYP inhibition potential, indicating significant interactions with other drugs metabolized by the same pathway (Giri et al., 2018).
4. Veterinary Applications
Research also focuses on the application of this compound in veterinary medicine, particularly its effectiveness against liver flukes in livestock and the challenges posed by drug resistance (Kelley et al., 2016).
5. Novel Formulations
Nanotechnology-based drug delivery systems for triclabendazole, including its metabolites like sulfone, are being developed to enhance bioavailability and treatment efficacy for diseases like fascioliasis (Real et al., 2018).
Mechanism of Action
Target of Action
Triclabendazole sulfone, like its parent compound triclabendazole, primarily targets the helminths Fasciola hepatica and Fasciola gigantica . These parasites, also known as liver flukes, can infect humans following ingestion of larvae in contaminated water or food .
Mode of Action
This compound, along with its active metabolites, is absorbed by the outer body covering of both immature and mature worms . This absorption leads to a reduction in the resting membrane potential and inhibits tubulin function . Additionally, it disrupts protein and enzyme synthesis necessary for the survival of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for the structure and function of cells . The drug also decreases the intracellular level of cyclic AMP, which increases resistance to stress .
Pharmacokinetics
This compound is one of the metabolites of triclabendazole, formed through oxidation . The half-life of this compound is approximately 11 hours . It has a high protein binding capacity, with 98.8% of the compound bound to proteins in human plasma . The majority of the compound is excreted in feces, with a small amount excreted in urine .
Result of Action
The result of this compound’s action is the effective treatment of fascioliasis caused by Fasciola hepatica or F. gigantica . By disrupting the resting membrane potential, inhibiting tubulin function, and blocking protein and enzyme synthesis, the drug effectively kills both immature and mature worms .
Action Environment
The action of this compound is influenced by the environment within the host organism. The drug is administered orally and is most effective when taken with food . The drug’s efficacy may also be influenced by the host’s liver function, as the drug is metabolized in the liver to its active sulfoxide and sulfone forms .
Safety and Hazards
Triclabendazole sulfone is primarily used in the treatment of fascioliasis, a parasitic infection. It is generally well-tolerated, with most adverse events probably related to the expulsion of dead or dying flukes from the biliary tract . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride .
Biochemical Analysis
Biochemical Properties
Triclabendazole Sulfone, like its parent compound, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the life cycle of the Fasciola hepatica and Fasciola gigantica helminths . The nature of these interactions is complex and involves changes in the resting membrane potential, inhibition of tubulin function, and disruption of protein and enzyme synthesis necessary for the survival of these parasites .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . These effects are primarily observed in the cells of the parasites it targets .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of the parasites it targets . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIHWBIRYIXBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438406 | |
| Record name | Triclabendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106791-37-1 | |
| Record name | Triclabendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclabendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICLABENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





